Phosphoramidic acid

Description

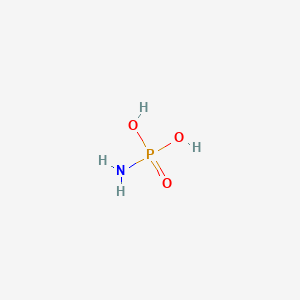

Structure

3D Structure

Propriétés

Numéro CAS |

2817-45-0 |

|---|---|

Formule moléculaire |

H4NO3P |

Poids moléculaire |

97.011 g/mol |

Nom IUPAC |

aminophosphonic acid |

InChI |

InChI=1S/H4NO3P/c1-5(2,3)4/h(H4,1,2,3,4) |

Clé InChI |

PTMHPRAIXMAOOB-UHFFFAOYSA-N |

SMILES |

NP(=O)(O)O |

SMILES canonique |

NP(=O)(O)O |

Autres numéros CAS |

2817-45-0 |

Synonymes |

phosphoramidate phosphoramidic acid phosphoramidic acid, sodium salt potassium phosphoramidate |

Origine du produit |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Phosphoramidic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoramidic acid derivatives represent a versatile class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Their unique physicochemical properties, including their ability to act as prodrugs (e.g., ProTides) that can effectively deliver nucleoside monophosphates into cells, have made them a focal point of research for antiviral and anticancer therapies.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in this dynamic field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several methodologies, with the choice of route often depending on the nature of the starting materials and the desired final product. A common and direct approach involves the use of phosphorus oxychloride as the phosphorus source.[2]

General Synthetic Workflow

The synthesis typically proceeds in a two-step manner: formation of a phosphorochloridate intermediate, followed by amination.

Experimental Protocol: Synthesis from Phosphorus Oxychloride

This protocol outlines a general procedure for the synthesis of a dialkyl phosphoramidate.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous alcohol (e.g., ethanol, 2 equivalents)

-

Anhydrous amine (e.g., ammonia, aniline, or other primary/secondary amine, 1 equivalent)

-

Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)

-

Acid scavenger (e.g., pyridine, triethylamine, 2 equivalents)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation of the Phosphorochloridate Intermediate:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus oxychloride (1 eq.) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of the alcohol (2 eq.) and the acid scavenger (2 eq.) in the anhydrous solvent.

-

Add the alcohol/base solution dropwise to the stirring phosphorus oxychloride solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The formation of a precipitate (e.g., pyridinium hydrochloride) will be observed.

-

Filter the mixture under an inert atmosphere to remove the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude dialkyl phosphorochloridate. This intermediate is often used in the next step without further purification.[2]

-

-

Formation of the Phosphoramidate:

-

Dissolve the crude dialkyl phosphorochloridate in a fresh portion of the anhydrous solvent and cool to 0 °C.

-

Add the amine (1 eq.) dropwise to the solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any newly formed ammonium salt precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphoramidate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the final this compound derivative.

-

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Workflow

References

Phosphoramidic Acid: A Technical Guide to Structure, Bonding, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidic acid, the monoamide of phosphoric acid, represents a fundamental scaffold in bioorganic and medicinal chemistry. Its derivatives, particularly phosphoramidates, are of significant interest due to their roles as key intermediates in various biological processes and as successful prodrugs. This technical guide provides an in-depth analysis of the structure and bonding properties of this compound, alongside detailed experimental protocols and a review of its involvement in critical biological pathways.

Molecular Structure and Bonding

This compound (H₂PO₃NH₂) is a tetrahedral molecule with a central phosphorus atom bonded to two hydroxyl groups, one amino group, and one oxygen atom via a double bond. The presence of the nitrogen atom introduces unique electronic and structural features compared to its parent, phosphoric acid.

The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The P=O double bond is a strong, polarized bond with significant π-character. The P-OH and P-N bonds are primarily σ-bonds. The lone pair of electrons on the nitrogen atom can participate in resonance with the P=O bond, leading to a degree of delocalization and influencing the bond lengths and angles. This resonance effect can be represented as follows:

O=P(OH)₂(NH₂) ↔ ⁻O-P⁺(OH)₂(NH₂)

This delocalization contributes to the stability of the molecule and modulates the reactivity of the phosphoryl group.

Molecular Geometry

Table 1: Experimental Bond Lengths and Angles for the Phosphoramidate Dianion in Diammonium Phosphate [1]

| Bond | Bond Length (Å) | Bond/Angle | Angle (°) |

| P-O | 1.505 - 1.521 | O-P-O | 108.3 - 111.4 |

| P-N | 1.77 (calc.) | O-P-N (calc.) | 107 - 111 |

Note: P-N bond length and O-P-N angles are calculated based on typical values in related structures as the specific values for the phosphoramidate anion in this crystal structure were not detailed in the provided reference.

Acid-Base Properties

Table 2: pKa Values of Phosphoric Acid at 25°C [2][3]

| Dissociation Step | pKa |

| pKa₁ | 2.15 |

| pKa₂ | 7.20 |

| pKa₃ | 12.32 |

The replacement of a hydroxyl group with an amino group to form this compound is expected to influence the pKa values. The amino group is less electron-withdrawing than a hydroxyl group, which would generally lead to a slight increase in the pKa values (making it a weaker acid) compared to phosphoric acid. However, the potential for protonation of the amino group adds complexity to its acid-base chemistry.

Biological Significance: The Role of Phosphoramidates in Prodrug Activation

Phosphoramidates have gained significant attention in drug development as effective prodrugs, particularly for delivering nucleoside monophosphates into cells.[4][5] This strategy circumvents the often-inefficient initial phosphorylation step of nucleoside analogs, a key activation step for many antiviral and anticancer agents. The intracellular activation of phosphoramidate prodrugs is a multi-step enzymatic process.

Figure 1: Generalized intracellular activation pathway of a phosphoramidate prodrug.

This pathway illustrates the sequential enzymatic cleavage of the phosphoramidate prodrug to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.

Experimental Protocols

Synthesis of Phosphoramidates (General Procedure)

The synthesis of phosphoramidates can be achieved through various methods. A common approach involves the reaction of a dialkyl phosphite with an amine in the presence of a coupling agent.[6]

Figure 2: General workflow for the synthesis and characterization of phosphoramidates.

Methodology:

-

Reaction Setup: To a solution of dialkyl phosphite in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), the amine and a coupling agent (e.g., a carbodiimide) are added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

-

Characterization: The structure and purity of the final phosphoramidate are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[7]

Characterization by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for the characterization of phosphorus-containing compounds, including this compound and its derivatives.[8]

Experimental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Standard: 85% H₃PO₄ is used as an external standard and referenced to 0 ppm.

-

Acquisition: Proton-decoupled ³¹P NMR spectra are typically acquired to simplify the spectrum to a series of singlets.

-

Chemical Shifts: The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For phosphoramidates, the ³¹P chemical shifts typically appear in a characteristic region of the spectrum.

Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing.[9][10][11][12]

Methodology:

-

Crystallization: Single crystals of the this compound derivative are grown by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined using least-squares procedures.

-

Analysis: The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters can be calculated.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of weak acids.[13][14][15][16]

Methodology:

-

Sample Preparation: A solution of the this compound derivative of known concentration is prepared in a suitable solvent (typically water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the curve.

Conclusion

This compound and its derivatives are a vital class of compounds with significant implications in chemistry and biology. Understanding their structure, bonding, and reactivity is crucial for the rational design of novel therapeutic agents. This guide has provided a comprehensive overview of these aspects, including detailed experimental methodologies for their synthesis and characterization. The elucidation of the intracellular activation pathways of phosphoramidate prodrugs continues to be a key area of research, offering opportunities for the development of more effective and targeted drug delivery systems.

References

- 1. gct.com.tn [gct.com.tn]

- 2. ochemtutor.com [ochemtutor.com]

- 3. Phosphoric Acid [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. indianchemicalsociety.com [indianchemicalsociety.com]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. scribd.com [scribd.com]

The Pivotal Role of Phosphoramidic Acid in Modern Therapeutics: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidic acid, a phosphorus oxoacid with the formula H₂NPO(OH)₂, and its organic derivatives, phosphoramidates, represent a class of compounds with profound significance in contemporary biology and medicinal chemistry. While inherently simple in structure, the phosphoramidate motif (P-N bond) is a cornerstone of innovative drug design, most notably in the development of prodrugs that can effectively deliver phosphorylated therapeutic agents into cells. This guide provides a comprehensive overview of the biological functions and critical importance of this compound derivatives, with a particular focus on their application in antiviral and anticancer therapies. We will delve into their mechanisms of action, present key quantitative data on their efficacy, detail relevant experimental protocols, and visualize the complex pathways they influence.

Chemical Properties and the ProTide Approach

The fundamental challenge in delivering nucleotide or nucleoside monophosphate analogs into cells is their inherent negative charge at physiological pH, which severely limits their ability to cross the lipophilic cell membrane. The "ProTide" (prodrug of a nucleotide) technology masterfully circumvents this issue by masking the phosphate's negative charges with an aryloxy group and an amino acid ester.[1][2] This strategic modification renders the molecule neutral, facilitating its passive diffusion or transporter-mediated entry into the cell.[3][4]

Once inside the cell, the phosphoramidate prodrug undergoes a sophisticated, multi-step enzymatic activation to release the active nucleoside monophosphate.[4][5] This bioactivation cascade is a key element of its mechanism of action and is crucial for the therapeutic efficacy of drugs developed using this approach.[6] The ProTide strategy has not only revitalized existing nucleoside analogs but has also enabled the development of entirely new classes of therapeutics.[2][7]

Biological Functions and Importance in Drug Development

The primary biological significance of phosphoramidates lies in their role as prodrugs, designed to enhance the intracellular delivery and therapeutic potential of parent drugs.[8] This approach has been exceptionally successful in the fields of antiviral and anticancer medicine.

Antiviral Therapeutics

Phosphoramidate prodrugs have revolutionized the treatment of several viral infections. By ensuring efficient intracellular delivery of the nucleoside monophosphate, they bypass the often inefficient and resistance-prone initial phosphorylation step catalyzed by viral or cellular kinases.[2][9]

-

Hepatitis C Virus (HCV): Sofosbuvir (Sovaldi) is a landmark example of a successful phosphoramidate prodrug.[1] It delivers the uridine nucleotide analog GS-461203 into hepatocytes, which, after conversion to its triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thus halting viral replication.[9][10]

-

Human Immunodeficiency Virus (HIV): Tenofovir alafenamide (TAF), a component of several combination therapies for HIV, is another prominent phosphoramidate prodrug. It efficiently delivers tenofovir into cells, where it is converted to its active diphosphate form and inhibits HIV reverse transcriptase.[11] The ProTide approach has been shown to markedly enhance the antiviral potencies of various anti-HIV nucleoside analogues.[2][7]

-

SARS-CoV-2: Remdesivir (Veklury), an antiviral agent used in the treatment of COVID-19, is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine C-nucleoside analog.[3][5] It is designed to deliver the active nucleoside monophosphate into cells, which is then converted to the triphosphate form that inhibits the viral RNA-dependent RNA polymerase.[5]

Anticancer Therapeutics

The ProTide technology has also shown significant promise in oncology. Cancer cells can develop resistance to nucleoside analog chemotherapeutics through mechanisms that impair their phosphorylation. Phosphoramidate prodrugs can overcome such resistance.[12] For instance, NUC-1031, a phosphoramidate prodrug of the anticancer agent gemcitabine, has demonstrated the ability to bypass key resistance mechanisms associated with the parent drug.[2] Research is ongoing to explore the full potential of phosphoramidates in developing more effective and targeted cancer therapies.[13]

Signaling Pathways and Experimental Workflows

The intracellular activation of phosphoramidate prodrugs and the general workflow for their synthesis and evaluation can be represented through logical diagrams.

Caption: Intracellular activation pathway of a typical phosphoramidate (ProTide) prodrug.

Caption: General experimental workflow for phosphoramidate drug discovery.

Quantitative Data Summary

The efficacy of phosphoramidate derivatives is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based antiviral or anticancer assays, and their half-maximal inhibitory concentration (IC₅₀) in enzymatic assays. The tables below summarize representative data for various phosphoramidate compounds.

Table 1: Antiviral Activity of Selected Phosphoramidate Nucleosides

| Compound/Drug | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 7-deazapurine analog 10 (α-isomer) | HIV-1 | Various | 0.71 | >100 | [14] |

| Phosphorodiamidate 21 | HIV-1 | - | 0.0083 | - | [15] |

| Phosphorodiamidate 21 | HIV-2 | - | 0.013 | - | [15] |

| NBD-14204 | HIV-1 (Clinical Isolates) | - | 0.24 - 0.9 | - | [16] |

| HDP/POC Prodrug 15j | HBV | Huh7 | 62% inhibition @ 10 µM | 43.1 - 66.4 |[17] |

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Table 2: Anticancer Activity of Selected Phosphoramidate and Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Naphthol (Metabolite) | BxPC3 (Pancreatic) | 21 | [3][11] |

| 1-Naphthol (Metabolite) | BxPC3 (Pancreatic) | 82 | [3][11] |

| Compound 7b | MDA-MB-468 (Breast) | 11.45 | [18] |

| Compound 17 | PC3 (Prostate) | 13.15 | [18] |

| Compound 97 | MCF-7 (Breast) | 0.77 | [19] |

| Compound 98 | MCF-7 (Breast) | 0.1 |[19] |

IC₅₀: 50% inhibitory concentration.

Table 3: Enzyme Inhibition by Phosphoramidate Metabolites and Analogs

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2'-F-2'-C-Me-7-deaza-Guanosine-TP (23 ) | HCV NS5B Polymerase (wild-type) | 4 | [14] |

| 2'-F-2'-C-Me-7-deaza-Adenosine-TP (24 ) | HCV NS5B Polymerase (wild-type) | 3 | [14] |

| NBD-14204 | HIV-1 Reverse Transcriptase | 8.3 | [16] |

| NBD-14208 | HIV-1 Reverse Transcriptase | 5.0 | [16] |

| Gold(I) Compound 5 | Dihydrofolate Reductase (DHFR) | Low µM range |[20] |

TP: Triphosphate.

Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside Phosphoramidate

This protocol is a generalized procedure based on established methods for synthesizing nucleoside phosphoramidates.[6][9][21]

Materials:

-

Protected Nucleoside (e.g., with a free 5'-hydroxyl group)

-

Phenyl dichlorophosphate (PhOP(O)Cl₂)

-

L-Alanine alkyl ester hydrochloride

-

N-Methylimidazole (NMI) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Preparation of the Phosphorochloridate Reagent:

-

Dissolve L-Alanine alkyl ester hydrochloride (e.g., 1.4 equivalents relative to PhOP(O)Cl₂) in anhydrous DCM in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -5°C to 0°C in an ice/salt bath.

-

Slowly add N-Methylimidazole (e.g., 4 equivalents relative to the amino acid ester) or Triethylamine to the solution and stir for 15-20 minutes.

-

In a separate flask, dissolve phenyl dichlorophosphate (e.g., 2.5 equivalents relative to the nucleoside) in anhydrous DCM, cool to -5°C, and add it dropwise to the amino acid ester solution.

-

Allow the reaction to stir at this temperature for 1-2 hours. The formation of the phenyl aminoacyl phosphorochloridate reagent will occur.[21]

-

-

Coupling with the Nucleoside:

-

Dissolve the protected nucleoside (1 equivalent) in anhydrous DCM in a separate flask under an inert atmosphere and cool to -10°C to 0°C.[9]

-

Slowly add the freshly prepared phosphorochloridate reagent solution from step 1 to the nucleoside solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired phosphoramidate product.[22]

-

-

Characterization:

Protocol 2: In Vitro Antiviral Activity Assay (General)

This protocol outlines a general method for assessing the antiviral activity of a phosphoramidate compound using a cell-based assay.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Huh-7 for HCV, MT-4 for HIV).

-

Virus stock with a known titer.

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics).

-

Test compound (phosphoramidate) dissolved in DMSO.

-

Positive control antiviral drug.

-

96-well cell culture plates.

-

Reagents for quantifying viral replication (e.g., luciferase reporter system, qPCR reagents, antibody for ELISA).

-

Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).

Procedure:

-

Cell Seeding:

-

Seed the host cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the test compound and the positive control drug in cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).

-

Remove the old medium from the cells and add the medium containing the diluted compounds. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

-

-

Viral Infection:

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

-

Quantification of Antiviral Activity:

-

After incubation, quantify the extent of viral replication in each well. The method will depend on the virus and assay system (e.g., measure luciferase activity for a reporter virus, quantify viral RNA using qPCR, or measure viral protein levels via ELISA).

-

-

Assessment of Cytotoxicity:

-

In parallel, set up an identical plate of cells treated with the same concentrations of the compound but without viral infection.

-

After the same incubation period, assess cell viability using an appropriate method (e.g., MTT assay). This is crucial to ensure that the observed reduction in viral replication is not due to cell death.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each compound concentration relative to the "virus only" control.

-

Plot the inhibition percentage against the compound concentration and use a non-linear regression model to determine the EC₅₀ value.

-

Similarly, calculate the percentage of cell viability relative to the "cells only" control and determine the CC₅₀ value.

-

The Selectivity Index (SI), calculated as CC₅₀ / EC₅₀, provides a measure of the compound's therapeutic window.

-

Conclusion

This compound derivatives, particularly through the elegant ProTide strategy, have become indispensable tools in modern drug discovery and development. Their ability to overcome the fundamental barrier of cell membrane permeability for charged nucleotide analogs has led to the creation of life-saving antiviral medications and promising new avenues for cancer therapy. The intricate intracellular activation pathway, which relies on a cascade of host enzymes, underscores the sophisticated design of these molecules. As our understanding of the enzymatic processes involved in their activation deepens, and as synthetic methodologies continue to be refined, the potential for developing novel, highly targeted, and effective phosphoramidate-based therapeutics will undoubtedly expand, offering new hope for treating a wide range of diseases.

References

- 1. sserc.org.uk [sserc.org.uk]

- 2. Phosphonodiamidate prodrugs of phosphoantigens (ProPAgens) exhibit potent Vγ9/Vδ2 T cell activation and eradication of cancer cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00208C [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)-2-Methyl-but-2-Enyl Nucleoside Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Multi-Targeted Anticancer Activity of Imidazolate Phosphane Gold(I) Compounds by Inhibition of DHFR and TrxR in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 23. chromatographytoday.com [chromatographytoday.com]

Phosphoramidic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 2817-45-0

Synonyms: Amidophosphoric acid, Phosphoric acid amide

Abstract

Phosphoramidic acid and its derivatives, known as phosphoramidates, are a class of organophosphorus compounds with significant applications in medicinal chemistry, synthetic biology, and materials science.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, handling, and analysis of this compound. It is intended for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of relevant chemical pathways and workflows.

Chemical Properties

This compound is the parent compound of phosphoramidates, characterized by a phosphorus-nitrogen (P-N) covalent bond.[1] While the free acid is known to be unstable, its derivatives are widely studied and utilized.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2817-45-0 | [Internal Search] |

| Molecular Formula | H₄NO₃P | [Internal Search] |

| Molecular Weight | 97.01 g/mol | [Internal Search] |

| Density | 1.888 g/cm³ | [Internal Search] |

| pKa | 3.00 (in water) | [Internal Search] |

| Melting Point | Not available (unstable) | N/A |

| Boiling Point | Not available (unstable) | N/A |

| Solubility | Soluble in water, undergoes hydrolysis. Solubility in organic solvents is generally limited for the parent acid, though derivatives show varied solubility. | [Internal Search] |

| Stability | The P-N bond is susceptible to hydrolysis, particularly under acidic conditions.[3] | [Internal Search] |

Synthesis and Experimental Protocols

The synthesis of phosphoramidates can be achieved through various methods. A common approach involves the reaction of a phosphorus oxychloride with an amine.

General Synthesis of Phosphoramidates via the Stokes Method

This method involves the reaction of phosphorus oxychloride with an alcohol (such as phenol) to form a chlorophosphonate ester, which then reacts with an amine to yield the phosphoramidate.[4]

Experimental Protocol:

-

Formation of the Chlorophosphonate Intermediate: Phosphorus oxychloride is reacted with a chosen alcohol (e.g., phenol) in a suitable solvent. The stoichiometry is controlled to produce the desired mono- or dichlorophosphonate intermediate.

-

Reaction with Amine: The resulting chlorophosphonate is then reacted with the desired amine. This step leads to the formation of the phosphoramidate.

-

Purification: The final product is typically purified using column chromatography on silica gel.[1]

A variety of synthetic routes exist, including iodine-mediated synthesis, oxidative cross-coupling reactions, and methods utilizing organic azides.[1]

References

The Cornerstone of Modern Therapeutics: A Technical Guide to the History and Discovery of Phosphoramidate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidate chemistry, a specialized branch of organophosphorus chemistry, has evolved from a niche academic curiosity into a cornerstone of modern drug development and molecular biology. The unique properties of the phosphoramidate bond (P-N) have enabled revolutionary advancements in oligonucleotide synthesis and the creation of highly effective prodrugs that can deliver therapeutic agents to their targets with unprecedented efficiency. This technical guide provides an in-depth exploration of the history, key discoveries, and core methodologies that underpin this vital field of chemical science.

A Journey Through Time: The Historical Development of Phosphoramidate Synthesis

The story of phosphoramidate chemistry is one of gradual but significant progress, marked by key discoveries that expanded the synthetic toolkit and unlocked new applications.

The Dawn of Phosphoramidate Synthesis: The 1940s

The earliest documented synthesis of phosphoramidates can be traced back to the work of Audrieth and Toy in the early 1940s.[1] Their pioneering method involved the reaction of phosphoryl trichloride with phenol, followed by treatment with an amine, laying the foundational chemistry for forming the P-N bond.[1] Shortly after, in 1945, a significant advancement came with the Atherton-Todd reaction . Atherton, Openshaw, and Todd discovered that dialkyl phosphites could be converted into dialkyl chlorophosphates, which could then react with amines to form phosphoramidates.[2][3] This method, which often utilizes a base and a halogenated solvent like carbon tetrachloride, provided a more accessible route to these compounds.[2][3]

Expansion and Refinement: The Mid-20th Century to the 1980s

The subsequent decades saw a flourishing of new synthetic strategies. Key contributions during this period include:

-

Cadogan and coworkers (1967): Investigated the nucleophilicity of various phosphoramidates.

-

Appel and Einig (1975): Developed a new synthesis using phosphoric acid and an amine in the presence of triphenylphosphine and carbon tetrachloride.

-

Zwierzak (1975): Introduced phase-transfer catalysis for the phosphorylation of amines.[1]

-

Riesel et al. (1985): Utilized trialkyl phosphites and carbon tetrachloride for an effective route to phosphoramidates.[1]

A pivotal moment in the history of phosphoramidate chemistry came in the early 1980s with the work of Marvin Caruthers . He introduced the use of nucleoside phosphoramidites as stable, yet highly reactive, building blocks for the chemical synthesis of DNA.[4][5][6] This innovation revolutionized molecular biology, enabling the routine, automated synthesis of oligonucleotides for a vast array of applications, including PCR, gene synthesis, and sequencing.[4][7]

The Modern Era: Phosphoramidates in Drug Delivery

The 1990s marked a paradigm shift in the application of phosphoramidate chemistry with the advent of the ProTide (PROdrug + nucleoTIDE) technology , pioneered by Chris McGuigan and his team.[8][9][10][11] This innovative approach utilizes a phosphoramidate moiety to mask the negative charge of a nucleoside monophosphate, thereby facilitating its passive diffusion across cell membranes.[10][11] Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate, which can then be converted to the therapeutic triphosphate form.[9][10] This technology has been instrumental in the development of highly successful antiviral drugs, including Sofosbuvir for hepatitis C and Remdesivir for viral infections.[12][13][14]

Core Synthetic Methodologies: A Comparative Overview

A variety of synthetic methods have been developed to construct the phosphoramidate linkage, each with its own advantages and limitations. The choice of method often depends on the specific substrates, desired scale, and tolerance to different reaction conditions.

| Synthetic Method | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Atherton-Todd Reaction | Dialkyl phosphite, amine, base, CCl₄ | 60-95% | In situ generation of the phosphorylating agent. | Use of toxic halogenated solvents, extensive workup.[1] |

| Salt Elimination | Phosphoryl chloride derivative, amine, base | 35-93% | Generally applicable to a wide range of amines. | Requires pre-functionalization, generates stoichiometric waste.[1] |

| Iodine-Mediated Oxidative Coupling | H-phosphonate or trialkyl phosphite, amine, I₂ | 30-96% | Avoids toxic halogenating agents, uses inexpensive oxidants. | Prone to side reactions, can result in low yields for some substrates.[1] |

| Azide-Based Methods (e.g., Staudinger-Phosphite) | Organic azide, trialkyl phosphite | 52-96% | Utilizes readily available starting materials, generates N₂ as a byproduct. | Requires preparation of potentially hazardous azide precursors.[1] |

| Copper-Catalyzed Oxidative Coupling | H-phosphonate, amine, CuI, O₂ (air) | Moderate to Good | Utilizes a green oxidant (air). | Catalyst and ligand optimization may be required.[15] |

Detailed Experimental Protocols

Atherton-Todd Reaction: Synthesis of a Dialkyl Phosphoramidate

This protocol is a representative example of the Atherton-Todd reaction for the synthesis of a phosphoramidate from a dialkyl phosphite and an amine.

Materials:

-

Dialkyl phosphite (e.g., diethyl phosphite) (1.0 eq)

-

Amine (e.g., benzylamine) (1.2 eq)

-

Triethylamine (1.5 eq)

-

Carbon tetrachloride (solvent and reagent)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the dialkyl phosphite (1.0 eq) and triethylamine (1.5 eq) in carbon tetrachloride.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the amine (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with anhydrous diethyl ether.

-

Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired dialkyl phosphoramidate.

Synthesis of a Nucleoside Phosphoramidate (ProTide Moiety)

This protocol outlines the key phosphoramidation step in the synthesis of a nucleoside prodrug, such as Sofosbuvir, using a chiral phosphorochloridate reagent.

Materials:

-

Protected nucleoside (e.g., 3'-O-Benzyl-2'-deoxy-2'-α-fluoro-β-C-methyluridine) (1.0 eq)

-

(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (chiral phosphorochloridate) (1.5 eq)

-

Magnesium chloride (MgCl₂) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the protected nucleoside (1.0 eq) and anhydrous MgCl₂ (1.5 eq).

-

Add anhydrous THF to form a suspension (typically at a concentration of 0.1-0.2 M with respect to the nucleoside).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add DIPEA (4.0 eq) dropwise while maintaining the internal temperature between 0 and 5 °C.

-

In a separate flask, dissolve the chiral phosphorochloridate reagent (1.5 eq) in anhydrous THF.

-

Add the phosphorochloridate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC until the starting nucleoside is consumed (typically 2-4 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired diastereomer of the nucleoside phosphoramidate.[16]

Signaling and Metabolic Pathways

While phosphoramidates are not typically considered primary signaling molecules in endogenous biological pathways, their chemistry is central to the mechanism of action of ProTide prodrugs. The "signaling" in this context is the metabolic activation cascade that releases the therapeutic agent.

The Metabolic Activation of Phosphoramidate Prodrugs (ProTides)

The intracellular activation of a phosphoramidate prodrug is a multi-step enzymatic process designed to release the nucleoside monophosphate within the target cell.

-

Cellular Uptake: The lipophilic ProTide prodrug passively diffuses across the cell membrane into the cytoplasm.

-

Ester Hydrolysis: Intracellular carboxylesterases or cathepsin A hydrolyze the amino acid ester moiety, exposing a free carboxylate group.

-

Intramolecular Cyclization: The newly formed carboxylate attacks the phosphorus center in an intramolecular cyclization reaction, leading to the displacement of the aryl group.

-

P-N Bond Cleavage: A phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), cleaves the P-N bond, releasing the nucleoside monophosphate.[17]

-

Phosphorylation: Cellular kinases sequentially phosphorylate the nucleoside monophosphate to the diphosphate and finally to the active triphosphate form.

-

Therapeutic Action: The nucleoside triphosphate analog acts as a competitive inhibitor or a chain terminator for viral polymerases, thus halting viral replication.

Conclusion

The journey of phosphoramidate chemistry from its early synthetic roots to its current status as a linchpin of antiviral and oligonucleotide technologies is a testament to the power of fundamental chemical research. The development of robust synthetic methodologies has not only enabled the large-scale production of synthetic DNA and RNA but has also paved the way for sophisticated prodrug strategies that have transformed the treatment of devastating diseases. For researchers and drug development professionals, a deep understanding of the history, synthetic nuances, and metabolic fate of phosphoramidates is essential for harnessing their full potential in the creation of next-generation therapeutics and research tools. As our understanding of cellular biology and enzymology deepens, the rational design of novel phosphoramidate-based molecules will undoubtedly continue to be a fertile ground for innovation.

References

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 3. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.iupac.org [publications.iupac.org]

- 5. Deoxyoligonucleotide synthesis via the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. REF Case study search [impact.ref.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ProTides Boom - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Remdesivir by Mackman [organic-chemistry.org]

- 14. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]

- 15. Phosphoramidate synthesis via copper-catalysed aerobic oxidative coupling of amines and H-phosphonates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Phosphoramidic Acid vs. Phosphoric Acid: A Fundamental Comparison for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of phosphorus chemistry and its biomedical applications, both phosphoramidic acid and phosphoric acid serve as foundational structures. While phosphoric acid is ubiquitous in biology as the backbone of nucleic acids and the linchpin of cellular energy transfer, its lesser-known counterpart, this compound, is the parent compound of phosphoramidates—a class of molecules demonstrating profound significance in modern pharmacology, particularly in antiviral and anticancer therapies. This technical guide provides a detailed examination of the core differences between these two acids, focusing on their structure, chemical properties, stability, and biological relevance, tailored for researchers, scientists, and professionals in drug development.

Core Structural and Physicochemical Differences

The fundamental distinction between phosphoric acid (H₃PO₄) and this compound (H₂PO₃NH₂) lies in the substitution of a hydroxyl (-OH) group in the former with an amino (-NH₂) group in the latter. This seemingly simple substitution of an oxygen atom for a nitrogen atom introduces significant changes to the molecule's structure, acidity, and reactivity.

The central phosphorus(V) atom in both molecules maintains a tetrahedral geometry. However, the introduction of the less electronegative nitrogen atom in this compound alters the bond lengths and angles around the phosphorus center. The P-N bond is notably longer than the P-O single bonds, and this difference underpins the unique chemical properties of phosphoramidates.

Data Presentation: Comparative Physicochemical and Structural Properties

The quantitative differences in the properties of these two acids are summarized below for direct comparison.

Table 1: Physicochemical Properties

| Property | Phosphoric Acid | This compound |

| Chemical Formula | H₃PO₄ | H₂PO₃NH₂ |

| Molar Mass | 97.99 g/mol | 97.01 g/mol |

| pKa₁ | ~2.15[1][2] | ~2.8[3] |

| pKa₂ | ~7.21[1][2] | ~8.0[3] |

| pKa₃ | ~12.32[1][2] | N/A |

Table 2: Key Structural Parameters

| Bond/Angle | Phosphoric Acid | This compound |

| P=O Bond Length | ~1.52 Å | ~1.50 Å |

| P-OH Bond Length | ~1.57 Å | ~1.55 Å |

| P-N Bond Length | N/A | ~1.77 Å |

| O=P-OH Angle | ~112° | ~114.5° |

| HO-P-OH Angle | ~106° | N/A |

| O=P-N Angle | N/A | ~111.4° |

| HO-P-N Angle | N/A | ~105.8° |

Chemical Reactivity and Hydrolytic Stability

A critical differentiator between the two acids is the stability of the P-N bond versus the P-O bond. The phosphoramidate (P-N) bond is known to be significantly more susceptible to cleavage under acidic conditions compared to the phosphate ester (P-O) bond.

The acid-catalyzed hydrolysis of this compound proceeds readily because the nitrogen atom can be protonated, making it a better leaving group. This selective cleavage is a cornerstone of phosphoramidate prodrug design, where the P-N bond is engineered to remain stable in the neutral pH of the bloodstream but is cleaved by intracellular enzymes or a slightly more acidic microenvironment to release an active drug molecule. In contrast, the P-O bonds of phosphoric acid and its esters are substantially more stable across a wide pH range, a property essential for their role as the structural backbone of DNA and RNA.

The solvolysis of this compound has been shown to be a bimolecular process involving the preferential attack by water, whereas the hydrolysis of many phosphate esters follows a different mechanism. This inherent instability of the P-N bond under specific conditions is not a liability but a feature that is expertly exploited in medicinal chemistry.

Synthesis and Experimental Protocols

While phosphoric acid is commercially produced on a massive scale from phosphate rock, this compound and its derivatives require specific laboratory synthesis methods. A variety of synthetic routes exist for creating the P-N bond, often involving the reaction of a phosphoric acid derivative with an amine.

Experimental Protocol: Synthesis of Sodium Phosphoramidate

The following protocol is a well-established method for the laboratory-scale synthesis of sodium phosphoramidate.

Objective: To synthesize sodium phosphoramidate from diphenyl phosphoroazidate.

Materials:

-

Diphenyl phosphoroazidate

-

Sodium metal

-

Liquid ammonia (anhydrous)

-

Anhydrous ether

-

Absolute ethanol

Procedure:

-

Preparation of Sodium Amide: In a three-necked flask equipped with a stirrer and a dry-ice condenser, add 250 mL of anhydrous liquid ammonia. Carefully add 1.1 g of sodium metal in small pieces to the liquid ammonia with stirring. The formation of a deep blue solution indicates the dissolution of sodium.

-

Reaction with Phosphoroazidate: To the freshly prepared sodium amide solution, slowly add a solution of 13.1 g of diphenyl phosphoroazidate dissolved in 40 mL of anhydrous ether over 30 minutes.

-

Reaction Quench and Isolation: After the addition is complete, continue stirring for an additional 30 minutes. The reaction mixture is then carefully poured into a beaker and the ammonia is allowed to evaporate in a fume hood overnight.

-

Washing and Purification: The resulting solid residue is washed three times with 50 mL portions of anhydrous ether to remove phenol by-products. The remaining white solid is then dissolved in a minimal amount of absolute ethanol.

-

Precipitation and Drying: The sodium phosphoramidate is precipitated by the slow addition of anhydrous ether. The precipitate is collected by filtration, washed with ether, and dried under vacuum to yield the final product.

Characterization: The product can be characterized by ³¹P NMR spectroscopy to confirm the formation of the phosphoramidate.

Visualization of Core Concepts

To better illustrate the fundamental differences and applications, the following diagrams are provided.

Structural Comparison

Caption: Structural comparison of Phosphoric and this compound.

Logical Relationship: Acidity (pKa)

Caption: Dissociation constants (pKa) of the two acids.

Biological Significance and Drug Development

The distinct properties of the P-N bond have made phosphoramidates a cornerstone of modern prodrug strategies, most notably in the "ProTide" (pro-nucleotide) technology. Nucleoside analogs are potent antiviral and anticancer agents, but their therapeutic efficacy is often limited by poor cell permeability and reliance on inefficient intracellular phosphorylation to become active.

The ProTide approach masks the highly charged monophosphate group of a nucleoside analog with a phosphoramidate moiety. This makes the molecule lipophilic, allowing it to easily cross cell membranes. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the nucleoside monophosphate, which is then rapidly phosphorylated to the active triphosphate form. This strategy effectively bypasses the rate-limiting first phosphorylation step.

Signaling Pathway: Activation of a Phosphoramidate Prodrug (e.g., Sofosbuvir)

The diagram below illustrates the intracellular activation pathway of a phosphoramidate prodrug, using the Hepatitis C virus (HCV) inhibitor Sofosbuvir as an example.

Caption: Intracellular activation of a phosphoramidate prodrug.

Conclusion

The substitution of a hydroxyl group in phosphoric acid with an amino group to form this compound creates a molecule with fundamentally different chemical and physical properties. While phosphoric acid provides stability essential for its biological roles, the inherent, tunable lability of the phosphoramidate P-N bond has been ingeniously leveraged by medicinal chemists. This has led to the development of highly successful prodrugs that can efficiently deliver therapeutic payloads into cells. For researchers in drug development, a thorough understanding of these core differences is crucial for designing the next generation of targeted therapies that exploit the unique chemistry of the phosphoramidate bond.

References

The Energetic Landscape of the Phosphoramidate Bond: A Technical Guide to Thermodynamic Stability

For Researchers, Scientists, and Drug Development Professionals

The phosphoramidate bond (P-N), a covalent linkage between a phosphorus atom and a nitrogen atom, is a cornerstone of various biological molecules and a critical motif in the design of prodrugs and synthetic oligonucleotides. Understanding the thermodynamic stability of this bond is paramount for predicting the behavior of these molecules in physiological environments, designing effective therapeutics, and optimizing synthetic strategies. This in-depth technical guide provides a comprehensive overview of the thermodynamic parameters governing phosphoramidate bond stability, detailed experimental protocols for their determination, and visualizations of relevant biological and chemical pathways.

I. Thermodynamic Stability of the Phosphoramidate Bond

One of the most well-studied biological molecules containing a phosphoramidate-like linkage is phosphocreatine. The P-N bond in phosphocreatine stores a significant amount of chemical energy, which is utilized in cellular energy buffering. The hydrolysis of phosphocreatine is a highly exergonic process, highlighting the inherent energetic potential of the phosphoramidate bond.

Table 1: Thermodynamic Parameters for the Hydrolysis of Phosphocreatine and Related Compounds

| Compound | ΔG°' (kJ/mol) | ΔH°' (kJ/mol) | ΔS°' (J/mol·K) | Keq | Conditions |

| Phosphocreatine | -43.0 | -35 to -44 | Not specified | High | pH 7, physiological concentrations |

| Phosphocreatinine | -53.6 (-12.8 kcal/mol) | Not specified | Not specified | High | pH 7.0 |

| Diamidophosphoric acid (calculated) | -813.5 (ΔGf°) | -821.9 (ΔHf°) | Not specified | Not applicable | Standard state (298.15 K) |

| Monoamidophosphoric acid (calculated) | -1105 (ΔGf°) | -1117.1 (ΔHf°) | Not specified | Not applicable | Standard state (298.15 K) |

Note: ΔGf° and ΔHf° refer to the standard Gibbs free energy and enthalpy of formation, respectively. The free energy of hydrolysis can be estimated from these values.

The data for phosphocreatine provides a valuable benchmark for the energy content of a biological phosphoramidate bond. The calculated values for simpler phosphoramidates suggest that the stability can be influenced by the substituents on both the phosphorus and nitrogen atoms.

II. Factors Influencing Phosphoramidate Bond Stability

The thermodynamic stability of a phosphoramidate bond is not static but is influenced by a variety of factors:

-

pH: The P-N bond is generally more labile under acidic conditions.[1][2] Protonation of the nitrogen atom makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[1] In contrast, phosphoramidates often exhibit greater stability at neutral and alkaline pH.[1]

-

Substituents: The electronic and steric properties of the groups attached to the phosphorus and nitrogen atoms can significantly impact bond stability. Electron-withdrawing groups can increase the electrophilicity of the phosphorus atom, potentially decreasing stability.

-

Enzymatic Catalysis: In biological systems, enzymes such as kinases and phosphoramidases can dramatically accelerate the cleavage of phosphoramidate bonds, playing crucial roles in signaling and metabolism.

III. Experimental Protocols for Determining Thermodynamic Stability

A quantitative understanding of phosphoramidate bond stability relies on precise experimental measurements. The following are detailed methodologies for key experiments.

A. Isothermal Titration Calorimetry (ITC) for Enthalpy of Hydrolysis

Isothermal titration calorimetry directly measures the heat released or absorbed during a chemical reaction, providing a direct measurement of the enthalpy of reaction (ΔH). For phosphoramidate hydrolysis, which is often a slow process, an enzyme can be used to catalyze the reaction within the calorimeter cell.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the phosphoramidate compound of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The concentration should be accurately determined and typically in the range of 1-10 mM.

-

Prepare a solution of a suitable phosphoramidase or a non-specific phosphatase (e.g., alkaline phosphatase) in the same buffer. The enzyme concentration should be sufficient to ensure a measurable rate of hydrolysis.

-

Degas both solutions thoroughly to avoid the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Set the ITC instrument to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Fill the reference cell with deionized water or the reaction buffer.

-

Fill the sample cell with the phosphoramidate solution.

-

-

Titration:

-

Fill the injection syringe with the enzyme solution.

-

Perform an initial small injection (e.g., 0.5-1 µL) to negate any initial mixing artifacts, followed by a series of larger, spaced injections (e.g., 2-5 µL each).

-

The instrument will measure the heat change associated with each injection as the enzyme catalyzes the hydrolysis of the phosphoramidate in the cell.

-

-

Data Analysis:

-

The raw data will show heat pulses corresponding to each injection.

-

Integrate the area under each peak to determine the heat change (q) for that injection.

-

Knowing the concentration of the phosphoramidate and the volume of the injections, the molar enthalpy of hydrolysis (ΔH) can be calculated. The total heat change after saturation of the enzyme can be related to the total amount of substrate hydrolyzed.

-

B. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Kinetics

³¹P NMR is a powerful non-invasive technique to monitor the hydrolysis of phosphoramidates in real-time. The phosphorus atom in the phosphoramidate bond has a distinct chemical shift compared to the resulting inorganic phosphate, allowing for the quantification of both species over time.

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of the phosphoramidate compound in a deuterated buffer (e.g., D₂O with 50 mM HEPES, pD 7.5) suitable for NMR spectroscopy. A typical concentration is in the range of 5-20 mM.

-

An internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., phenylphosphonate) can be added for accurate quantification.

-

-

NMR Data Acquisition:

-

Place the NMR tube containing the sample in the NMR spectrometer.

-

Acquire a series of one-dimensional ³¹P NMR spectra at regular time intervals. The time interval will depend on the rate of hydrolysis and can range from minutes to hours.

-

Use a proton-decoupled pulse sequence to simplify the spectra and improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectra (Fourier transformation, phasing, and baseline correction).

-

Integrate the area of the signal corresponding to the phosphoramidate and the signal corresponding to the inorganic phosphate product in each spectrum.

-

The concentration of the phosphoramidate at each time point can be determined relative to the initial concentration or the internal standard.

-

Plot the concentration of the phosphoramidate as a function of time. This data can then be fitted to a suitable kinetic model (e.g., first-order decay) to determine the rate constant (k) of hydrolysis.

-

The equilibrium constant (Keq) can be determined from the ratio of product to reactant concentrations at equilibrium. The Gibbs free energy of hydrolysis can then be calculated using the equation: ΔG°' = -RTln(Keq).

-

C. Enzyme-Coupled Spectrophotometric Assay

This indirect method couples the hydrolysis of the phosphoramidate to a reaction that produces a change in absorbance, allowing for continuous monitoring using a spectrophotometer. A common approach is to measure the release of inorganic phosphate (Pi).

Protocol:

-

Assay Principle:

-

The hydrolysis of the phosphoramidate (catalyzed by an appropriate enzyme if necessary) releases inorganic phosphate.

-

The released Pi is then used as a substrate in a subsequent enzymatic reaction that leads to the formation of a colored or UV-active product. A common system is the purine nucleoside phosphorylase (PNPase) coupled assay, where Pi reacts with a purine nucleoside (e.g., MESG) to produce a product with a different absorbance maximum.

-

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a solution of the phosphoramidate compound.

-

Prepare a solution of the coupling enzymes (e.g., PNPase) and the chromogenic substrate (e.g., MESG).

-

If the spontaneous hydrolysis is too slow, include a suitable phosphoramidase in the reaction mixture.

-

-

Assay Procedure:

-

In a cuvette, combine the reaction buffer, coupling enzymes, and chromogenic substrate.

-

Initiate the reaction by adding the phosphoramidate solution.

-

Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time.

-

-

Data Analysis:

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

A standard curve of known phosphate concentrations is used to convert the rate of change in absorbance to the rate of phosphate production.

-

This rate corresponds to the rate of phosphoramidate hydrolysis. Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined by measuring the initial rates at various substrate concentrations. While this method primarily provides kinetic information, it can be adapted to determine the equilibrium position under certain conditions.

-

IV. Visualizing Phosphoramidate-Related Pathways

Graphviz (DOT language) diagrams are provided to illustrate key signaling pathways and reaction mechanisms involving phosphoramidate bonds.

A. The Creatine Kinase/Phosphocreatine Energy Shuttle

This pathway demonstrates the crucial role of a phosphoramidate-like bond in cellular energy buffering. Creatine kinase catalyzes the reversible transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine. This allows for the rapid regeneration of ATP in tissues with high and fluctuating energy demands, such as muscle and brain.[3][4][5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 4. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-dimensional network of creatine metabolism: From intracellular energy shuttle to systemic metabolic regulatory switch - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Phosphoramidates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, characterized by a distinctive phosphorus-nitrogen (P-N) bond, are a class of organophosphorus compounds that, while less common than their phosphate counterparts, play critical roles in a variety of biological processes.[1] Their natural occurrence spans from energy storage and signaling to enzymatic inhibition and chemical defense. This technical guide provides an in-depth exploration of naturally occurring phosphoramidates, detailing their discovery, biological significance, and the experimental methodologies used for their study.

Naturally Occurring Phosphoramidates: A Quantitative Overview

Several phosphoramidate-containing molecules have been identified in nature. The table below summarizes key quantitative data for some of the most well-characterized examples.

| Phosphoramidate Compound | Natural Source | Typical Concentration/Abundance | Primary Biological Role |

| Phosphocreatine | Vertebrate muscle and brain tissue | Muscle: ~30 mM | High-energy phosphate reserve for rapid ATP regeneration[2][3] |

| Phosphoarginine | Invertebrate muscle tissue | Varies by species (e.g., moderate to large amounts in sea cucumbers)[4][5] | High-energy phosphate reserve in invertebrates[6] |

| O-Methyl Phosphoramidate (MeOPN) | Campylobacter jejuni (capsular polysaccharide) | Present in ~68-70% of C. jejuni isolates[7][8] | Role in serum resistance and host-pathogen interactions[8] |

| Microcin C7 | Escherichia coli | Effective at nanomolar concentrations; experimental use at 6 mg/kg in broiler feed[5] | Antibiotic (inhibits protein synthesis)[5] |

| Phosphoramidon | Streptomyces tanashiensis | Not typically quantified in situ; produced via fermentation | Potent inhibitor of metalloproteases (e.g., thermolysin, neprilysin)[4] |

| Phosmidosine | Streptomyces durhameusis | Not typically quantified in situ; produced via fermentation | Nucleotide antibiotic with antifungal properties |

| Agrocin 84 | Agrobacterium radiobacter | Not typically quantified in situ; produced via fermentation | Nucleotide antibiotic targeting pathogenic Agrobacterium species |

Key Biological Signaling Pathways Involving Phosphoramidates

Phosphoramidates are crucial intermediates in fundamental signaling pathways, most notably in bacterial two-component systems.

Bacterial Two-Component Signaling

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli. This process involves the transfer of a phosphoryl group from a sensor histidine kinase to a response regulator, forming a transient phosphoramidate on a histidine residue.

Biosynthesis of Phosphocreatine

Phosphocreatine serves as a vital energy reservoir in vertebrates.[2] Its biosynthesis is a multi-step process involving enzymes in the kidneys and liver, culminating in the phosphorylation of creatine in muscle and brain cells.[1]

Experimental Protocols

The study of naturally occurring phosphoramidates requires specialized experimental techniques for their isolation, characterization, and analysis.

General Workflow for Natural Product Isolation

The isolation of phosphoramidate-containing natural products from microbial cultures typically follows a multi-step chromatographic process.

References

- 1. Protocols for Phosphopeptide Enrichment via IMAC & MS - Creative Proteomics [creative-proteomics.com]

- 2. learn.cellsignal.com [learn.cellsignal.com]

- 3. Phosphoramidon, a metalloproteinase inhibitor, suppresses the secretion of endothelin-1 from cultured endothelial cells by inhibiting a big endothelin-1 converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. assays.cancer.gov [assays.cancer.gov]

- 6. Phosphoramidon - Wikipedia [en.wikipedia.org]

- 7. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Phosphoramidic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization and analysis of phosphoramidic acid compounds and their derivatives. Phosphoramidates are a critical class of organophosphorus compounds, notable for their presence in antiviral prodrugs (ProTides), flame retardants, and synthetic reagents. Accurate structural elucidation and quantification are paramount for their application in research and development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR/Raman), and UV-Visible (UV-Vis) Spectroscopy.

General Analytical Workflow

The characterization of a novel this compound compound typically follows a multi-faceted spectroscopic approach to confirm its identity, purity, and structural integrity. Each technique provides complementary information, leading to a comprehensive analytical profile.

Theoretical and Computational Exploration of Phosphoramidic Acid: A Guide for Drug Development

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies used to study phosphoramidic acid and its derivatives. It highlights how these computational approaches elucidate structural properties, reaction mechanisms, and physicochemical characteristics, ultimately guiding the design of more effective therapeutics, particularly in the realm of prodrugs.

Phosphoramidic acids, characterized by a central phosphorus atom double-bonded to an oxygen and single-bonded to a nitrogen and two other groups, are a cornerstone of medicinal chemistry.[1] Their derivatives, known as phosphoramidates, are pivotal in drug design, most notably as prodrugs that can enhance the delivery and efficacy of antiviral and anticancer agents.[2][3] The celebrated "ProTide" (pronucleotide) technology, which has led to FDA-approved drugs like Sofosbuvir and Remdesivir, leverages a phosphoramidate backbone to deliver nucleoside monophosphates into cells, bypassing a rate-limiting activation step.[2][4][5] Computational studies are indispensable for understanding the subtle stereoelectronic factors that govern the stability, reactivity, and biological activity of these vital compounds.

Core Computational Methodologies

A variety of computational tools are employed to investigate phosphoramidic acids at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone. The primary approaches include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies.[6][7][8]

Table 1: Overview of Key Computational Methods

| Method | Core Principle | Key Applications for this compound | Strengths & Limitations |

| Density Functional Theory (DFT) | Solves the electronic structure of a molecule to determine its energy and properties. | - Geometry optimization (bond lengths, angles).[9][10] - Calculation of vibrational frequencies (IR spectra).[11][12] - Elucidation of reaction mechanisms (e.g., hydrolysis).[13][14] - Determination of electronic properties and reaction barriers.[15] | Strengths: High accuracy for electronic properties and geometries of small to medium-sized molecules. Limitations: Computationally expensive for large systems or long timescales. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time based on a force field. | - Studying conformational changes and flexibility. - Simulating interactions with solvents or biological macromolecules (e.g., enzymes).[16] - Modeling the self-assembly and condensed-phase properties. | Strengths: Can model large systems (proteins, membranes) and dynamic processes over nanoseconds to microseconds.[8] Limitations: Accuracy is dependent on the quality of the underlying force field. |

| QSAR/QSPR | Correlates variations in molecular structure with changes in biological activity or physicochemical properties. | - Predicting the biological activity of new derivatives. - Modeling physicochemical properties like lipophilicity. - Guiding lead optimization in drug design. | Strengths: Computationally efficient; useful for screening large libraries of compounds. Limitations: Predictive power is limited to the chemical space of the training data; does not provide mechanistic insight. |

Experimental Protocols: A Computational Approach

Detailed below are generalized protocols for performing theoretical calculations on this compound derivatives.

Protocol 1: Geometry Optimization and Property Calculation using DFT

-

Structure Preparation: A 3D model of the this compound derivative is constructed using molecular modeling software.

-

Method Selection: A suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G**, 6-311++G(d,p)) are chosen. The B3LYP functional is widely used for geometry optimization and energy calculations.[10][15]

-

Geometry Optimization: The energy of the molecular structure is minimized to find its most stable three-dimensional conformation. This step yields precise data on bond lengths, bond angles, and dihedral angles.[6]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides a theoretical infrared (IR) spectrum, which can be compared with experimental data.[12][17]

-

Property Calculation: Single-point energy calculations can be performed at a higher level of theory to refine electronic properties, such as molecular orbital energies (HOMO/LUMO), atomic charges, and reaction energy barriers.[10]

Protocol 2: Simulating System Dynamics with MD

-

System Setup: The optimized phosphoramidate structure is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water). Ions are added to neutralize the system and mimic physiological salt concentrations.[16]

-

Force Field Assignment: A suitable classical force field (e.g., AMBER, CHARMM, GROMOS) is assigned to all atoms in the system. The force field defines the potential energy function that governs atomic interactions.

-

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated to the target temperature (e.g., 310 K) and equilibrated at the target pressure (e.g., 1 bar) to bring it to a stable state.

-

Production Run: The simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory (atomic positions, velocities, and energies over time) is saved at regular intervals.[16]

-

Analysis: The trajectory is analyzed to study dynamic properties, such as conformational changes, hydrogen bonding patterns, and interactions with other molecules.

Visualizing Computational Workflows and Mechanisms

Diagrams generated using Graphviz are provided to illustrate key workflows and reaction pathways relevant to the computational study of this compound.

Key Theoretical Insights and Data

Computational studies provide a wealth of quantitative data on the structure and reactivity of phosphoramidic acids.

Structural Properties

DFT calculations are the gold standard for determining the equilibrium geometry of molecules. The table below presents representative calculated bond lengths and angles for a generic N-substituted this compound diester, based on values reported in the literature for similar structures.[9][18][19][20]

Table 2: Typical Calculated Geometric Parameters for a Phosphoramidate Moiety

| Parameter | Description | Typical Calculated Value (Å or °) | Computational Method |

| Bond Lengths | DFT (e.g., B3LYP/6-311G) | ||

| P=O | Phosphoryl double bond | 1.46 - 1.48 Å | [9] |

| P-N | Phosphorus-Nitrogen single bond | 1.62 - 1.67 Å | |

| P-O(ester) | Phosphorus-Oxygen ester bond | 1.58 - 1.61 Å | [9] |

| Bond Angles | DFT (e.g., B3LYP/6-311G) | ||

| O=P-N | Phosphoryl-Phosphorus-Nitrogen | 110 - 115° | [9] |

| O=P-O(ester) | Phosphoryl-Phosphorus-Oxygen | 115 - 120° | [9] |